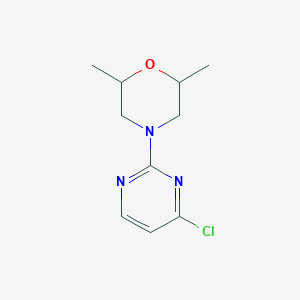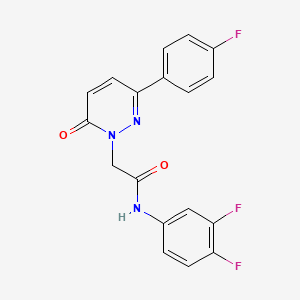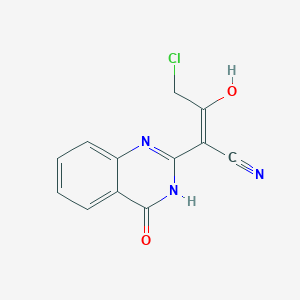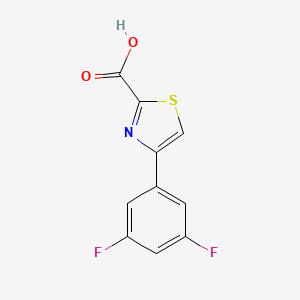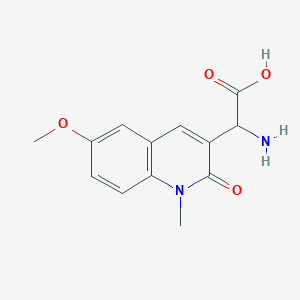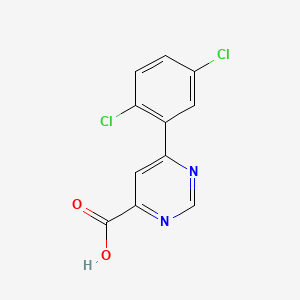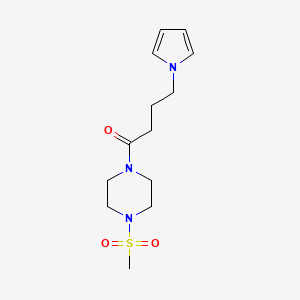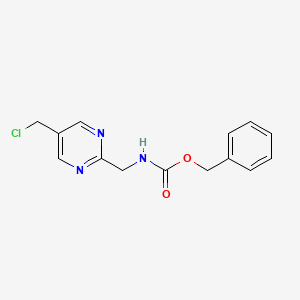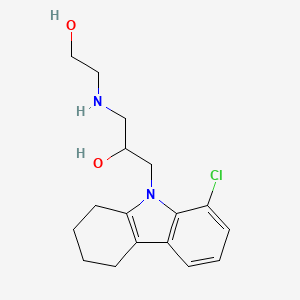
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both imidazolidinone and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate diamines with carbonyl compounds. For instance, the reaction of 1,2-diamines with carbonyl compounds under catalytic conditions can yield imidazolidin-2-ones . Another method includes the intramolecular hydroamination of linear urea derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal catalysts to enhance the efficiency and yield of the reaction. For example, γ-Al₂O₃ has been reported to catalyze the formation of imidazolidin-2-ones from diamines in supercritical CO₂ .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidin-2-ones .
Scientific Research Applications
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-[(pyridin-3-yl)methyl]imidazolidin-2-one: This compound shares a similar imidazolidinone structure but with a pyridinyl group instead of a pyrrolidinyl group.
1-[(6-Chloro-pyridin-3-yl)methyl]imidazolidin-2-one: This compound has a chlorinated pyridinyl group, which may confer different chemical properties.
Uniqueness
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one is unique due to its specific combination of imidazolidinone and pyrrolidine moieties. This unique structure may result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-methyl-3-pyrrolidin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C8H15N3O/c1-10-4-5-11(8(10)12)7-2-3-9-6-7/h7,9H,2-6H2,1H3 |
InChI Key |
VNWJKJBLKBOKCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=O)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14869112.png)
